molecular formula C9H5NO4 B086280 2,3-Dioxoindoline-5-carboxylic acid CAS No. 25128-32-9

2,3-Dioxoindoline-5-carboxylic acid

Cat. No.: B086280
CAS No.: 25128-32-9
M. Wt: 191.14 g/mol
InChI Key: SNPPWTIGLNZFRF-UHFFFAOYSA-N
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Description

2,3-Dioxoindoline-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C9H5NO4 It is a derivative of indole, a significant structure in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dioxoindoline-5-carboxylic acid typically involves the oxidation of indole derivatives. One common method is the oxidation of indole-5-carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction is usually carried out in a solvent like acetic acid at elevated temperatures to ensure complete oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, are also common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

2,3-Dioxoindoline-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex indole derivatives.

    Reduction: Reduction reactions can convert the compound into different indoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the indole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can have significant biological and chemical properties.

Scientific Research Applications

2,3-Dioxoindoline-5-carboxylic acid has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biological processes and as a precursor to bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as heat-resistant polymers and dyes.

Mechanism of Action

The mechanism of action of 2,3-Dioxoindoline-5-carboxylic acid involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes and receptors, influencing biochemical pathways. Its effects are mediated through the formation of stable complexes with target molecules, altering their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Isatin: Another indole derivative with similar structural features and chemical properties.

    Indole-3-acetic acid: A plant hormone with a similar indole backbone.

    Indole-5-carboxylic acid: A precursor in the synthesis of 2,3-Dioxoindoline-5-carboxylic acid.

Uniqueness

This compound is unique due to its specific oxidation state and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and form stable complexes with biological targets makes it a valuable compound in research and industrial applications.

Properties

IUPAC Name

2,3-dioxo-1H-indole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO4/c11-7-5-3-4(9(13)14)1-2-6(5)10-8(7)12/h1-3H,(H,13,14)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNPPWTIGLNZFRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30390825
Record name 2,3-Dioxoindoline-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25128-32-9
Record name 2,3-Dioxoindoline-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dioxo-2,3-dihydro-1H-indole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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